Valbenazine tosylate

Descripción general

Descripción

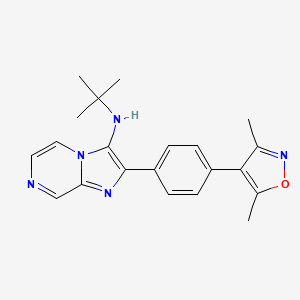

El tosilato de valbenazina es un inhibidor del transportador vesicular de monoaminas 2 (VMAT2) que se utiliza principalmente para el tratamiento de la discinesia tardía y la corea asociada a la enfermedad de Huntington . Es un metabolito modificado de la tetrabenazina y fue aprobado por la FDA en abril de 2017 bajo el nombre comercial Ingrezza .

Mecanismo De Acción

El tosilato de valbenazina ejerce sus efectos inhibiendo VMAT2, un transportador responsable de la captación de monoaminas (como la dopamina) desde el citoplasma hacia las vesículas sinápticas para su almacenamiento y liberación . Al inhibir VMAT2, la valbenazina reduce la liberación de dopamina, aliviando así los síntomas de la discinesia tardía y la corea . Las vías moleculares exactas implicadas aún están bajo investigación, pero la inhibición reversible de VMAT2 es un mecanismo clave .

Análisis Bioquímico

Biochemical Properties

Valbenazine tosylate plays a significant role in biochemical reactions by inhibiting VMAT2 . VMAT2 is responsible for transporting neurotransmitters such as dopamine from the cytosol into vesicles in neuronal cells . By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse, thereby modulating dopaminergic neurotransmission .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating dopaminergic signaling pathways . By reducing the amount of dopamine released into the synapse, this compound can alter cellular responses to dopamine, potentially affecting processes such as gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to VMAT2, leading to the inhibition of this transporter . This prevents the transport of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. As a result, there is a decrease in the release of these neurotransmitters into the synapse, which can lead to changes in neuronal signaling .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, the reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg

Metabolic Pathways

This compound is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite ([+]-α-HTBZ) and oxidative metabolism, primarily by CYP3A4/5, to form mono-oxidized Valbenazine and other minor metabolites .

Transport and Distribution

Given its mechanism of action as a VMAT2 inhibitor, it is likely that it is transported into neurons where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as a VMAT2 inhibitor, it is likely localized to the presynaptic terminals of neurons where VMAT2 is located

Métodos De Preparación

El tosilato de valbenazina se sintetiza a través de una serie de reacciones químicas que implican la modificación de la tetrabenazina. La ruta sintética normalmente implica la esterificación de la valbenazina con cloruro de tosilo para formar tosilato de valbenazina . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza a través de condiciones de reacción controladas, incluyendo la temperatura, el pH y la selección del disolvente .

Análisis De Reacciones Químicas

El tosilato de valbenazina se somete a varios tipos de reacciones químicas:

Oxidación: La valbenazina se metaboliza principalmente por metabolismo oxidativo, que implica enzimas como CYP3A4/5.

Hidrólisis: El éster de valina de la valbenazina se hidroliza para formar el metabolito activo ([+]-α-HTBZ).

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen el cloruro de tosilo para la esterificación y varios agentes oxidantes para las reacciones metabólicas . Los principales productos formados a partir de estas reacciones incluyen el metabolito activo ([+]-α-HTBZ) y otros metabolitos menores .

Aplicaciones Científicas De Investigación

El tosilato de valbenazina tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

El tosilato de valbenazina se compara a menudo con otros inhibidores de VMAT2, como:

Tetrabenazina: El compuesto madre de la valbenazina, utilizado para indicaciones similares pero con un perfil de seguridad y eficacia diferente.

Deutetrabenazina: Otro inhibidor de VMAT2 con una vida media más larga y potencialmente menos efectos secundarios.

El tosilato de valbenazina es único en su inhibición selectiva de VMAT2 y sus propiedades farmacocinéticas favorables, lo que lo convierte en una opción preferida para el tratamiento de la discinesia tardía y la corea .

Propiedades

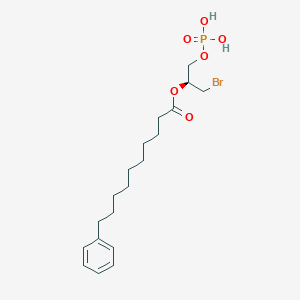

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGKAGLZHGYAMW-TZYFFPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026308 | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639208-54-0 | |

| Record name | Valbenazine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?

A1: this compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, this compound limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []

Q2: Are there any analytical methods available to quantify this compound in pharmaceutical formulations?

A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of this compound in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)